VINYLTRI-T-BUTOXYSILANE
Overview
Description
VINYLTRI-T-BUTOXYSILANE is an organosilicon compound with the molecular formula C14H30O3Si. It is characterized by the presence of a vinyl group attached to a silicon atom, which is further bonded to three tert-butoxy groups. This compound is known for its applications in various fields, including material science and organic synthesis .
Mechanism of Action
VINYLTRI-T-BUTOXYSILANE is an organosilicon compound . It’s primarily used as a chemical intermediate . The compound is a liquid at room temperature and has a molecular formula of C14H30O3Si .
As a silane crosslinking agent, this compound can react with inorganic fillers and organic resins to form a silane crosslinking network . This improves the weather resistance, chemical resistance, and wear resistance of coatings and sealing materials .
This compound is sensitive to moisture . On contact with moisture, it liberates t-butanol . This suggests that the compound’s stability and efficacy could be influenced by environmental factors such as humidity .
Biochemical Analysis
Biochemical Properties
VINYLTRI-T-BUTOXYSILANE plays a significant role in biochemical reactions, particularly in the modification and crosslinking of polymers. This compound interacts with inorganic fillers and organic resins to form a silane crosslinking network, enhancing the weather resistance, chemical resistance, and wear resistance of coatings and sealing materials . Additionally, this compound can react with polymers to improve their water resistance, adhesion, and thermal stability . The nature of these interactions involves the formation of covalent bonds between the silane groups and the polymer matrix, resulting in a more robust and durable material.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. It is known that this compound can cause irritation to the respiratory tract, skin, and eyes upon exposure The influence of this compound on cell function, including cell signaling pathways, gene expression, and cellular metabolism, remains to be thoroughly investigated
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with various biomolecules. This compound can react with hydroxyl groups present in organic resins and inorganic fillers, leading to the formation of a silane crosslinking network . The binding interactions of this compound with biomolecules are primarily based on its silane groups, which facilitate the formation of stable covalent bonds. This mechanism enhances the durability and stability of the materials in which this compound is used.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors to consider. This compound is known to be stable under neutral conditions and does not react with water . Upon contact with moisture, this compound hydrolyzes to produce tert-butanol, which can have an irritating and dehydrating effect on tissues
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the hydrolysis product, tert-butanol, has a toxicity level with an oral LD50 of 3500 mg/kg in rats High doses of this compound may lead to adverse effects due to the release of tert-butanol upon hydrolysis
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that this compound hydrolyzes to produce tert-butanol upon contact with moisture
Transport and Distribution
It is known that this compound is a combustible liquid and should be handled with care to avoid exposure
Preparation Methods
Synthetic Routes and Reaction Conditions: VINYLTRI-T-BUTOXYSILANE can be synthesized through the reaction of trichlorovinylsilane with potassium tert-butoxide. The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows: [ \text{Cl}_3\text{SiCH=CH}_2 + 3 \text{KOtBu} \rightarrow \text{(tBuO)}_3\text{SiCH=CH}_2 + 3 \text{KCl} ]
Industrial Production Methods: In industrial settings, the production of tris(tert-butoxy)vinylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: VINYLTRI-T-BUTOXYSILANE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and tert-butanol.
Oxidation: It can be oxidized to form siloxanes.
Substitution: The tert-butoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like alcohols or amines.
Major Products Formed:
Hydrolysis: Silanols and tert-butanol.
Oxidation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
VINYLTRI-T-BUTOXYSILANE has a wide range of applications in scientific research:
Material Science: It is used as a precursor for the deposition of silicon-containing films in semiconductor manufacturing.
Organic Synthesis: It serves as a reagent for introducing vinyl groups into organic molecules.
Biology and Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of specialty coatings and adhesives.
Comparison with Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Vinyltris(methylethylketoxime)silane
Comparison: VINYLTRI-T-BUTOXYSILANE is unique due to the presence of tert-butoxy groups, which provide greater steric hindrance compared to methoxy or ethoxy groups. This can result in different reactivity and selectivity in chemical reactions. Additionally, the tert-butoxy groups can enhance the stability of the compound under various conditions .
Properties
IUPAC Name |
ethenyl-tris[(2-methylpropan-2-yl)oxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si/c1-11-18(15-12(2,3)4,16-13(5,6)7)17-14(8,9)10/h11H,1H2,2-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRPSOKLSZSNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](C=C)(OC(C)(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968327 | |
Record name | Tri-tert-butoxy(ethenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-88-7 | |
Record name | Tris(1,1-dimethylethoxy)ethenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5356-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silyl peroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri-tert-butoxy(ethenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(tert-butoxy)vinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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